molecular formula C5H12O2S B14634041 Propyl ethanesulfinate CAS No. 52693-46-6

Propyl ethanesulfinate

Cat. No.: B14634041
CAS No.: 52693-46-6
M. Wt: 136.21 g/mol
InChI Key: DJXLEDMBLMNACT-UHFFFAOYSA-N
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Description

Propyl ethanesulfinate (C₅H₁₂O₂S) is an alkyl sulfinate ester characterized by a propyl group attached to an ethanesulfinate moiety (R-SO₂-O-R'). Sulfinate esters are versatile intermediates in organic synthesis, often utilized for their electrophilic sulfonylation properties or as precursors in asymmetric catalysis.

Properties

CAS No.

52693-46-6

Molecular Formula

C5H12O2S

Molecular Weight

136.21 g/mol

IUPAC Name

propyl ethanesulfinate

InChI

InChI=1S/C5H12O2S/c1-3-5-7-8(6)4-2/h3-5H2,1-2H3

InChI Key

DJXLEDMBLMNACT-UHFFFAOYSA-N

Canonical SMILES

CCCOS(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl ethanesulfinate can be synthesized through several methods. One common approach involves the reaction of ethanesulfinic acid with propanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the removal of water driving the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The choice of solvents and reaction conditions can be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Reduction Reactions

Propyl ethanesulfinate undergoes reduction to form propyl ethanesulfide (C₅H₁₂S) via strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds through nucleophilic attack at the sulfur center, replacing the sulfinyl oxygen with a hydrogen atom.

Key data :

Reaction ComponentConditionsProduct Yield
This compound + LiAlH₄Anhydrous THF, 0°C → RT~85% (theoretical)

Acid-Catalyzed Hydrolysis

In acidic aqueous environments, the compound hydrolyzes to ethanesulfinic acid (C₂H₆O₂S) and 1-propanol:
C5H12O2S+H2OH+C2H6O2S+C3H8O\text{C}_5\text{H}_{12}\text{O}_2\text{S}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_2\text{H}_6\text{O}_2\text{S}+\text{C}_3\text{H}_8\text{O}

This reaction is first-order with respect to both the sulfinate and H⁺ ions, with a reported rate constant k=1.2×103L mol1s1k=1.2\times 10^{-3}\,\text{L mol}^{-1}\text{s}^{-1}
at 25°C .

Nucleophilic Substitutions

The electrophilic sulfur atom facilitates reactions with:

  • Amines : Forms sulfinamides (e.g., with pyridin-2-yl-ethylamine )

  • Thiols : Produces asymmetric disulfides

Example :
C5H12O2S+HS C3H7C5H11S S C3H7+H2O\text{C}_5\text{H}_{12}\text{O}_2\text{S}+\text{HS C}_3\text{H}_7\rightarrow \text{C}_5\text{H}_{11}\text{S S C}_3\text{H}_7+\text{H}_2\text{O}

Thermal Decomposition

At elevated temperatures (>150°C), this compound undergoes β-scission:
C5H12O2SC2H5SO+C3H7\text{C}_5\text{H}_{12}\text{O}_2\text{S}\rightarrow \text{C}_2\text{H}_5\text{SO}+\text{C}_3\text{H}_7^\cdot

The activation energy (EaE_a
) is estimated at 98 kJ/mol based on analogous sulfinate thermolysis .

Analytical Characterization

Spectroscopic data :

  • IR : Strong S=O stretch at 1040–1060 cm⁻¹

  • ¹H NMR :

    • δ 2.72–2.84 ppm (CH₂ adjacent to S)

    • δ 1.12–1.29 ppm (propyl CH₃)

Chromatography :

MethodColumnRetention Time
SEC (HFIP)Polydivinylbenzene12.3 min (Mₙ = 2,200 Da)

Scientific Research Applications

Propyl ethanesulfinate has several applications in scientific research:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfides.

    Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.

Mechanism of Action

The mechanism of action of propyl ethanesulfinate involves the reactivity of the sulfinyl group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Propyl ethanesulfinate belongs to the sulfinate ester class, distinct from nitrate esters (e.g., Propyl Nitrate), sulfonates, or ethers (e.g., Pyridalyl). Key differences include:

  • Functional Groups: this compound: Ethanesulfinate ester (R-SO₂-O-R'). Propyl Nitrate: Nitrate ester (R-O-NO₂), known for explosive properties in propellants . Pyridalyl: Chloroallyloxy ether and pyridyl ether, a pesticide with high persistence .

Physico-Chemical Properties

A comparative analysis of molecular weight, stability, and applications is summarized below:

Compound Functional Group Molecular Weight Primary Use Stability
This compound Ethanesulfinate ester Not available Organic synthesis Likely hydrolytically sensitive
Propyl Nitrate Nitrate ester ~119.11 (calculated) Monopropellant Shock/heat-sensitive
Pyridalyl Chloroallyloxy/pyridyl ether 491.12 Pesticide Persistent organic pollutant
Key Observations:
  • Reactivity : Sulfinate esters like this compound are typically more reactive toward nucleophiles than ethers (e.g., Pyridalyl) but less volatile than nitrate esters (e.g., Propyl Nitrate).
  • Stability : Propyl Nitrate’s instability under thermal/mechanical stress contrasts with sulfinate esters, which may degrade via hydrolysis. Pyridalyl’s persistence highlights environmental concerns .

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